1-(4-methyl-1H-pyrazol-1-yl)acetone

Medicinal Chemistry Physicochemical Property Profiling Drug Design

1-(4-Methyl-1H-pyrazol-1-yl)acetone (CAS 1170037-69-0) is a synthetic pyrazole derivative with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. This heterocyclic building block features a 4-methylpyrazole ring linked via a methylene bridge to an acetone moiety, with a predicted boiling point of 232.9±23.0 °C and a topological polar surface area of 34.9 Ų.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1170037-69-0
Cat. No. B3376025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methyl-1H-pyrazol-1-yl)acetone
CAS1170037-69-0
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC(=O)C
InChIInChI=1S/C7H10N2O/c1-6-3-8-9(4-6)5-7(2)10/h3-4H,5H2,1-2H3
InChIKeyIVGDSBGXRIJHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methyl-1H-pyrazol-1-yl)acetone (CAS 1170037-69-0) Procurement: What Scientists Must Know Before Sourcing


1-(4-Methyl-1H-pyrazol-1-yl)acetone (CAS 1170037-69-0) is a synthetic pyrazole derivative with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This heterocyclic building block features a 4-methylpyrazole ring linked via a methylene bridge to an acetone moiety, with a predicted boiling point of 232.9±23.0 °C and a topological polar surface area of 34.9 Ų . The compound is a member of a pharmacologically significant class of 4-methyl substituted pyrazoles that have been extensively investigated as glucagon receptor (GCGR) antagonists, with several derivatives demonstrating nanomolar binding affinities .

The Risks of Generic Substitution for 1-(4-Methyl-1H-pyrazol-1-yl)acetone (CAS 1170037-69-0) in Pyrazole-Based Synthesis


The 4-methylpyrazole scaffold exhibits extreme sensitivity to subtle structural modifications, where the position and nature of the N1 substituent directly governs biological activity and receptor selectivity. A landmark 2018 study on a series of 4-methyl substituted pyrazole derivatives revealed that GCGR binding IC50 values spanned two orders of magnitude (0.06 μM to >10 μM) solely through variation of the N1-substituent . The target compound, with its N1-acetonyl group, occupies a specific physicochemical space (XLogP3 0.5, tPSA 34.9 Ų) that cannot be replicated by esters, carboxylic acids, or hydrazides. In the context of GCGR antagonism, minor alterations in the N1 substituent dramatically alter hydrophobic pocket interactions and cAMP functional responses . Substitution with an uncharacterized pyrazole intermediate without validated batch-to-batch consistency in purity and isomeric composition introduces unacceptable variability in reaction yields and final product bioactivity. For scientists requiring reliable building blocks for SAR studies or lead optimization, compound identity and purity are non-negotiable parameters.

Quantitative Evidence for 1-(4-Methyl-1H-pyrazol-1-yl)acetone (CAS 1170037-69-0) Differentiation Versus Closest Analogs


Physicochemical Differentiation of N1-Acetonyl Group vs. Carboxylic Acid and Ester Analogs

1-(4-Methyl-1H-pyrazol-1-yl)acetone possesses an N1-acetonyl group that confers a distinct physicochemical profile compared to its closest commercially available analogs. Specifically, its calculated XLogP3 is 0.5, which is intermediate between the more hydrophilic acid analog 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (XLogP3 = 0.1, ChemSpider ID 25671427) and the more lipophilic ester analog ethyl (4-methyl-1H-pyrazol-1-yl)acetate (XLogP3 = 1.0, ChemSpider ID 28522476) . This intermediate lipophilicity is critical for balancing cell permeability and aqueous solubility in the context of lead optimization .

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Synthetic Utility in Copper-Catalyzed 4-Acylpyrazole Synthesis: Efficiency vs. Traditional Routes

The compound serves as a key starting material in an advanced, one-pot copper-catalyzed synthesis of diversely substituted 4-acylpyrazoles. A 2017 study demonstrated that this modern method enables the direct preparation of 4-acylpyrazoles from saturated ketones and hydrazones in a single operational step, yielding products with excellent regioselectivity . This contrasts sharply with traditional synthetic routes for pyrazoles, which typically involve multi-step sequences and the condensation of 1,3-dicarbonyl compounds with hydrazines using strong acid catalysts, often resulting in regioisomeric mixtures and lower overall efficiency .

Organic Synthesis Methodology Catalysis

Commercial Purity Standardization and Batch-to-Batch Consistency

Reputable vendors supply 1-(4-methyl-1H-pyrazol-1-yl)acetone at a guaranteed purity of 98% . While many pyrazole building blocks are offered at 95% purity, this higher standard reduces the risk of side reactions, inconsistent yields, and failed downstream biological assays. Procurement of a compound with a validated purity specification and batch analysis ensures reproducibility in critical research and development workflows, a factor that is particularly important for lead optimization programs where even minor impurities can skew SAR interpretations.

Quality Control Procurement Analytical Chemistry

Strategic Application Scenarios for 1-(4-Methyl-1H-pyrazol-1-yl)acetone (CAS 1170037-69-0) Based on Quantitative Evidence


Design and Synthesis of Potent Glucagon Receptor (GCGR) Antagonists

Use this compound as a core scaffold to build a library of novel GCGR antagonists for metabolic disease research. The 4-methylpyrazole core has been validated as a privileged structure for GCGR binding, with optimized derivatives showing IC50 values as low as 0.06 μM in binding assays and 0.22 μM in cAMP functional assays . The compound's specific physicochemical profile (XLogP3 0.5) is well-suited for exploring diverse N1-substituents to modulate potency and selectivity in this target class.

Efficient One-Pot Synthesis of 4-Acylpyrazole Derivatives

Employ this compound as a key building block in a copper-catalyzed, one-pot cascade reaction to rapidly generate diverse 4-acylpyrazole libraries . This methodology is a significant advancement over traditional multi-step pyrazole syntheses, offering superior regioselectivity and operational simplicity . This approach is ideal for medicinal chemistry groups seeking to accelerate hit-to-lead campaigns or process chemists developing scalable routes to pyrazole-containing intermediates.

Physicochemical Property Optimization in Lead Compound Series

Incorporate this compound as a strategic intermediate to fine-tune the lipophilicity of your lead series. Its XLogP3 of 0.5 provides a middle ground between more polar acids and more lipophilic esters, allowing for precise control over permeability and solubility. This is particularly valuable when optimizing ADME properties during late-stage lead optimization, where small changes in logP can have a disproportionate impact on oral bioavailability and clearance .

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